molecular formula C10H10ClNO2 B6316703 6-Chloro-5-(2-hydroxyethyl)indolin-2-one CAS No. 510703-85-2

6-Chloro-5-(2-hydroxyethyl)indolin-2-one

Cat. No.: B6316703
CAS No.: 510703-85-2
M. Wt: 211.64 g/mol
InChI Key: NUHXUEKZKMZDGW-UHFFFAOYSA-N
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Description

6-Chloro-5-(2-hydroxyethyl)indolin-2-one is a chemical compound with the CAS Number: 510703-85-2. It has a molecular weight of 211.65 and its IUPAC name is 6-chloro-5-(2-hydroxyethyl)-1H-indol-2-ol . It is a light-red to brown solid .


Molecular Structure Analysis

The molecular formula of this compound is C10H10ClNO2 . The InChI code for this compound is 1S/C10H10ClNO2/c11-8-5-9-7 (4-10 (14)12-9)3-6 (8)1-2-13/h3-5,12-14H,1-2H2 .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 409.1±45.0 °C and its predicted density is 1.380±0.06 g/cm3 . The predicted pKa value is 13.24±0.20 .

Scientific Research Applications

Indole and Indolinone Derivatives in Cancer Therapy

Indole and indolinone derivatives, such as 2-indolinone, have been extensively studied for their anticancer properties. These compounds have been the focus of academic and industrial research aimed at synthesizing new drug leads targeting various molecular pathways for cancer therapy. The structural versatility of indolinones allows for the development of compounds with selective activity against a wide range of cancer types, making them promising candidates for chemotherapeutic agents (Leoni et al., 2016).

Antimicrobial and Antioxidant Properties

Compounds related to indoles and indolinones have demonstrated significant antimicrobial and antioxidant activities. These properties are crucial for the development of new pharmaceuticals and additives that can combat microbial infections and oxidative stress, respectively. The antimicrobial activity extends to a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This broad-spectrum activity makes them valuable in the search for new, natural molecules for food preservation and pharmaceutical applications (Jesús Santana-Gálvez et al., 2017).

Pharmacokinetics and Drug Development

The pharmacokinetic properties of indole and indolinone derivatives are crucial for their development into effective therapeutic agents. Research into these properties helps optimize drug absorption, distribution, metabolism, and excretion, improving efficacy and reducing side effects. The study of indole-based compounds has led to insights into designing drugs with favorable pharmacokinetic profiles, contributing to the field of drug development and medicinal chemistry (Famiglini & Silvestri, 2018).

Neuroprotective and Cardioprotective Effects

Indole derivatives have been identified for their potential neuroprotective and cardioprotective effects. These effects are attributed to their ability to modulate various biological pathways, offering protection against neurodegenerative diseases and cardiovascular disorders. The exploration of indole-based compounds for these applications highlights their potential in developing treatments that could mitigate the impacts of these diseases, offering a significant benefit to public health (Naveed et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-chloro-5-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-5-9-7(4-10(14)12-9)3-6(8)1-2-13/h3,5,13H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXUEKZKMZDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207479
Record name 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510703-85-2
Record name 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510703-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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